molecular formula C22H22N2O4S B10890024 N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide

N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide

Cat. No.: B10890024
M. Wt: 410.5 g/mol
InChI Key: OADLYFXPPYJRIY-HZHRSRAPSA-N
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Description

N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE is a complex organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a naphthalene ring system, an allyl group, an ethoxy group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE typically involves the condensation of 3-allyl-5-ethoxy-4-hydroxybenzaldehyde with 2-naphthalenesulfonohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as acids or bases may also be employed to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the allyl group can be reduced to form a saturated alkyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alkyl groups.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-BENZENESULFONOHYDRAZIDE: Similar structure but with a benzene ring instead of a naphthalene ring.

    N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-TOLUENESULFONOHYDRAZIDE: Similar structure but with a toluene ring instead of a naphthalene ring.

Uniqueness

N’~2~-[(E)-1-(3-ALLYL-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-NAPHTHALENESULFONOHYDRAZIDE is unique due to the presence of the naphthalene ring system, which imparts distinct chemical and physical properties. This structural feature may contribute to its potential biological activities and applications in various fields of research.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]naphthalene-2-sulfonamide

InChI

InChI=1S/C22H22N2O4S/c1-3-7-19-12-16(13-21(22(19)25)28-4-2)15-23-24-29(26,27)20-11-10-17-8-5-6-9-18(17)14-20/h3,5-6,8-15,24-25H,1,4,7H2,2H3/b23-15+

InChI Key

OADLYFXPPYJRIY-HZHRSRAPSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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